Proanthocyanidin

Description

Structure

3D Structure

Properties

IUPAC Name |

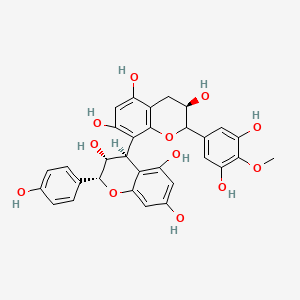

(3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3/t22-,26-,27-,28?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCOVZKLAXXOE-XBNSMERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)C2[C@@H](CC3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18206-61-6 | |

| Record name | Proanthocyanidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018206616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2'-(3,5-dihydroxy-4-methoxyphenyl)-3,3',4,4'-tetrahydro-2-(4-hydroxyphenyl)-, (2R,2'R,3R,3'R,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Classification of Proanthocyanidins

Monomeric Building Blocks

Proanthocyanidins (B150500) are synthesized from monomeric subunits called flavan-3-ols. nih.govmdpi.com The specific type of flavan-3-ol (B1228485) determines the class of the resulting proanthocyanidin (B93508).

The most common flavan-3-ol monomers are catechin (B1668976) and its stereoisomer epicatechin. wikipedia.orgnih.gov These units polymerize to form procyanidins. wikipedia.orgnih.gov Other significant monomeric building blocks include gallocatechin and epigallocatechin, which possess an additional hydroxyl group on the B-ring compared to catechin and epicatechin, respectively. ijpsonline.commdpi.comwikipedia.org Proanthocyanidins containing gallocatechin or epigallocatechin units are known as prodelphinidins. numberanalytics.commdpi.com The stereochemistry at the C2 and C3 positions of the flavan-3-ol unit, distinguishing between catechin (trans configuration) and epicatechin (cis configuration), is a critical structural feature. wikipedia.orgmdpi.com

The flavan-3-ol monomers can be further modified by esterification with gallic acid, most commonly at the 3-hydroxyl group of the C-ring, to form galloylated flavan-3-ol esters. nih.govnih.gov Examples of these galloylated monomers include epicatechin-3-O-gallate (ECG) and epigallocatechin-3-O-gallate (EGCG). frontiersin.orgtandfonline.com The presence of these galloyl groups significantly increases the structural diversity of proanthocyanidins. mdpi.comnih.gov

Flavan-3-ol Subunits: Catechin, Epicatechin, Gallocatechin, Epigallocatechin

Interflavanoid Linkages

The flavan-3-ol units are linked together through interflavanoid bonds to form oligomers and polymers. The type of linkage is a key feature in classifying proanthocyanidins.

The most common type of linkage is the B-type, which consists of a single carbon-carbon bond between the C4 position of the upper flavan-3-ol unit and either the C8 or C6 position of the lower unit. nih.govmdpi.comresearchgate.net The C4→C8 linkage is generally more prevalent than the C4→C6 linkage. nih.govpan.olsztyn.pl

A-type proanthocyanidins are characterized by having a second bond, an ether linkage, between the C2 position of the upper unit and the C7 oxygen of the lower unit, in addition to the C4→C8 or C4→C6 carbon-carbon bond. nih.govmdpi.comnih.gov This results in a more rigid and complex structure. wikipedia.orggoogle.com A-type linkages can also form between C2 and C5. mdpi.comoup.comjournalofappliedbioanalysis.com

B-type Linkages (C-4 → C-8, C-4 → C-6)

Degree of Polymerization (DP)

The degree of polymerization (DP) refers to the number of flavan-3-ol monomeric units in a this compound molecule. sci-hub.seresearchgate.net Proanthocyanidins are classified based on their DP, with oligomers typically containing 2 to 5 units and polymers having a DP greater than 5. nih.govsci-hub.semdpi.com The DP can vary significantly, with some polymers consisting of over 10,000 units. numberanalytics.com The mean degree of polymerization (mDP) is often used to characterize complex mixtures of proanthocyanidins. mdpi.comacs.orgscispace.com For instance, studies on grape seed extracts have reported mDP values for oligomeric and polymeric proanthocyanidins to be 9.8 and 31.5, respectively. acs.orgscispace.com

Oligomeric Proanthocyanidins (DP = 2–4)

Oligomeric proanthocyanidins (OPCs) are defined as those having a degree of polymerization between two and four. groupeberkem.comnih.govresearchgate.net These smaller molecules are typically soluble in polar solvents like water, alcohol, and acetone (B3395972). chemicalbook.com OPCs are considered safe and effective natural antioxidants. tandfonline.com

Structurally, OPCs are polymers with a characteristic flavonoid backbone, with flavan-3-ol serving as the monomer. nih.gov The most common monomers are catechin and epicatechin. nih.gov The linkage between these monomeric units primarily defines the type of OPC. B-type proanthocyanidins feature a single carbon-carbon bond, typically between the C4 position of one unit and the C8 or C6 position of the adjacent unit. nih.govnih.gov A-type proanthocyanidins, on the other hand, possess an additional ether linkage between C2 and O7, in addition to the C-C bond. nih.govresearchgate.net B-type linkages are more common in nature. nih.gov

Oligomers with a DP of 2 to 4 are found in various plant sources. For instance, grape seeds are a rich source of dimeric, trimeric, and tetrameric proanthocyanidins. groupeberkem.com

Polymeric Proanthocyanidins (DP > 4)

Polymeric proanthocyanidins consist of more than four flavan-3-ol units. groupeberkem.comnih.govresearchgate.net There is some variation in the exact DP cutoff, with some sources defining polymers as having a DP greater than five. mdpi.comsci-hub.se These larger polymers are also referred to as "condensed tannins". wikipedia.org

In contrast to their oligomeric counterparts, polymeric proanthocyanidins often exhibit poor stability and are prone to condensation and precipitation. tandfonline.com Their solubility characteristics also differ; they are generally insoluble in hot water but can be dissolved in alcohol or aqueous sulfite (B76179) solutions. chemicalbook.com Highly polymeric proanthocyanidins with a high degree of polymerization may be insoluble in neutral solvents but soluble in alkaline solutions, where they are sometimes referred to as "phenolic acids". chemicalbook.com

Homogeneous polymeric proanthocyanidins isolated from various plant sources are predominantly based on a C(4)–C(8) or C(6) linked polyflavan-3-ol structure. rsc.org The number-average molecular weight of these polymers typically ranges from 1,500 to 5,000. rsc.org

Structural Diversity and Heterogeneity

The structural complexity of proanthocyanidins is a defining feature, leading to a vast number of potential isomers. This diversity stems from variations in their constituent units, the linkages between them, and their three-dimensional arrangement. plos.orgresearchgate.net

Regioisomeric and Stereoisomeric Variations

The structural diversity of proanthocyanidins is significantly influenced by both regioisomerism and stereoisomerism. acs.orgnih.gov

Regioisomerism refers to the different possible connection points between the flavan-3-ol units. The most common linkage is a C4-C8 bond, but C4-C6 linkages also occur, leading to different B-type this compound isomers (B1-B8). nih.govencyclopedia.pub

Stereoisomerism arises from the presence of multiple chiral centers (C2, C3, and C4) in the flavan-3-ol heterocycle. nih.gov This results in different spatial arrangements of the substituent groups. For example, catechin and epicatechin are stereoisomers. sci-hub.se The combination of different monomers and their stereochemistry leads to a multitude of possible structures. For instance, four different B-type PACs can be formed from C4–C8 linkages (B1–B4), and another four from C4–C6 linkages (B5–B8). nih.govencyclopedia.pub

The combination of regio- and stereoisomerism means that for a given degree of polymerization (DP) with 'x' types of constituent units and 'y' types of linkages, the number of possible isomers can be calculated as N^x * (N-1)^y, leading to an exponential increase in structural complexity with chain length. mdpi.com

Hydroxylation Patterns of Constitutive Units

The hydroxylation pattern of the B-ring of the flavan-3-ol units is another key factor contributing to the structural diversity of proanthocyanidins. mdpi.com This pattern is determined by the action of specific enzymes during biosynthesis, namely flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govmdpi.com

Based on the number and position of hydroxyl groups on the B-ring, proanthocyanidins are classified into several subgroups: mdpi.com

Propelargonidins: Possess a 4'-hydroxyl group. mdpi.comoup.com

Procyanidins: Have 3',4'-dihydroxy substitution and are the most common type. mdpi.comoup.com

Prodelphinidins: Feature a 3',4',5'-trihydroxy B-ring. mdpi.comoup.com

Proguibourtinidins: Characterized by a 4',7-hydroxyl pattern. mdpi.com

Profisetinidins: Have a 3',4',7-hydroxyl arrangement. mdpi.com

Prorobinetinidins: Possess a 3',4',5',7-hydroxyl pattern. mdpi.com

The presence or absence of the F3'H and F3'5'H enzymes dictates the type of flavan-3-ol monomers produced, and consequently, the type of this compound polymer formed. nih.govmdpi.com

Computational Tools for Structural Delineation (e.g., PACBAR system)

The immense structural complexity of proanthocyanidins presents a significant challenge for their characterization and classification. To address this, computational tools have been developed to provide a systematic and comprehensive way to describe their structures.

One such tool is the This compound Block Arrays (PACBAR) system. nih.govmarquette.edu PACBAR offers a precise, human- and machine-readable method for describing the diverse structures of proanthocyanidins. researchgate.netnih.govmarquette.edu This system uses modular identifiers to capture the structural details, including the constituent units, linkage types, and stereochemistry. nih.gov The goal of PACBAR is to facilitate clear communication of PAC structures, which is essential for establishing accurate structure-activity relationships and advancing research in this field. nih.govmarquette.eduresearchgate.net The system is designed to be comprehensive enough to be used in databases while also having a more concise "micro-PACBAR" version for easier communication. nih.gov

Biosynthesis of Proanthocyanidins in Plants

Position within the Flavonoid Biosynthetic Pathway

Proanthocyanidin (B93508) biosynthesis originates from the central phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. mdpi.com This molecule then combines with malonyl-CoA through the action of chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone. mdpi.com Chalcone isomerase (CHI) subsequently catalyzes the cyclization of naringenin chalcone to form naringenin, a key flavanone (B1672756) intermediate. mdpi.com

Further enzymatic modifications lead to the formation of dihydroflavonols, such as dihydrokaempferol, dihydroquercetin, and dihydromyricetin (B1665482). These dihydroflavonols represent a crucial branch point in the flavonoid pathway. mdpi.com From here, metabolic flux can be directed towards the synthesis of flavonols, anthocyanins, or proanthocyanidins (B150500). The conversion of dihydroflavonols to leucoanthocyanidins by dihydroflavonol-4-reductase (DFR) is a pivotal step that channels intermediates towards both anthocyanin and PA biosynthesis. mdpi.com Leucoanthocyanidins, specifically flavan-3,4-diols like leucocyanidin, serve as direct precursors for both anthocyanins and the extension units of PA polymers. nih.govmdpi.com

Key Enzymes and Their Functional Characterization

Several enzymes are uniquely involved in the branch of the flavonoid pathway dedicated to synthesizing the flavan-3-ol (B1228485) subunits of proanthocyanidins.

Leucoanthocyanidin reductase (LAR) is a key enzyme responsible for the synthesis of (+)-catechin. It catalyzes the reduction of 2,3-trans-leucocyanidin to form (+)-catechin, which acts as a starter unit in the polymerization of certain PAs. oup.comnih.gov Purified LAR from legumes like Desmodium uncinatum has been characterized as a 43 kDa monomer capable of synthesizing catechin (B1668976) with high specific activity. nih.gov Beyond catechin, LAR can also produce other flavan-3-ols, such as afzelechin and gallocatechin. nih.gov While present in many plant species, an obvious LAR orthologue is absent in Arabidopsis thaliana, which primarily accumulates epicatechin-based PAs. oup.comnih.gov Research indicates that LAR from species like Medicago truncatula and grapevine may also influence PA polymerization by converting 4β-(S-cysteinyl)-epicatechin into (-)-epicatechins. mdpi.com

Anthocyanidin reductase (ANR), encoded by the BANYULS gene in Arabidopsis, plays a central role in the formation of (-)-epicatechin (B1671481). mdpi.comfrontiersin.orgmdpi.com ANR catalyzes the reduction of anthocyanidins, such as cyanidin (B77932), directly to their corresponding 2,3-cis-flavan-3-ols, like (-)-epicatechin. mdpi.comoup.commdpi.com This reaction is crucial for providing the predominant extension units found in many plant PAs. mdpi.comoup.com Although ANR primarily yields the cis-stereoisomer, in vitro studies with ANRs from different species have shown the production of both cis- and trans-stereoisomers, the biological significance of which is still under investigation. oup.com Emerging research also suggests an additional function for ANR in generating the epicatechin-based PA extension unit, 2,3-cis-leucocyanidin. oup.com

Dihydroflavonol-4-reductase (DFR) is a critical oxidoreductase that catalyzes the NADPH-dependent reduction of dihydroflavonols to leucoanthocyanidins. nih.gov This enzymatic step is shared between the anthocyanin and this compound biosynthetic pathways. nih.gov DFR exhibits substrate specificity, acting on dihydrokaempferol, dihydroquercetin, and dihydromyricetin to produce leucopelargonidin, leucocyanidin, and leucodelphinidin, respectively. nih.gov The specific DFR isoforms present and their substrate preferences can significantly impact the types of leucoanthocyanidins produced, thereby influencing the composition of downstream products, including PAs and anthocyanins. DFR is often encoded by a gene family, with members potentially showing differential expression patterns and substrate specificities in various tissues and developmental stages. Competition between DFR and FLS for dihydroflavonol substrates is a key regulatory point that modulates the metabolic flux towards either PA/anthocyanin or flavonol production. nih.govmdpi.com

Flavonol Synthase (FLS) is an enzyme that competes with DFR for common dihydroflavonol substrates. nih.govmdpi.com While DFR directs these intermediates towards leucoanthocyanidins, FLS catalyzes their conversion into flavonols. mdpi.comnih.govmdpi.com The relative activities of FLS and DFR at this metabolic junction are crucial in partitioning carbon flux and determining the balance between flavonol accumulation and the synthesis of PAs and anthocyanins. nih.govmdpi.com

The following table summarizes the key enzymes involved in the biosynthesis of proanthocyanidins and their primary functions:

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Role in PA Biosynthesis |

|---|---|---|---|---|

| Leucoanthocyanidin Reductase | LAR | Leucoanthocyanidins | (+)-Catechin, Afzelechin, Gallocatechin | Synthesizes (+)-catechin starter units. oup.comnih.gov |

| Anthocyanidin Reductase | ANR | Anthocyanidins | (-)-Epicatechin | Synthesizes (-)-epicatechin extension units. mdpi.comfrontiersin.orgmdpi.com |

| Dihydroflavonol-4-reductase | DFR | Dihydroflavonols | Leucoanthocyanidins | Converts dihydroflavonols to leucoanthocyanidins. nih.gov |

| Flavonol Synthase | FLS | Dihydroflavonols | Flavonols | Competes with DFR for substrates, influencing flux. nih.govmdpi.com |

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The regulation of this compound biosynthesis is a complex process involving control at multiple levels, including transcription and post-transcription. Transcriptional regulation is largely orchestrated by a conserved complex of transcription factors comprising R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40 repeat (WDR) proteins. oup.comoup.com This MBW complex binds to specific promoter regions of structural genes in the flavonoid and PA pathways, thereby activating their expression. oup.comoup.com

In Arabidopsis, the MYB factor TT2, in conjunction with bHLH proteins like TT8 and the WDR protein TTG1, forms a complex that specifically drives the expression of genes involved in PA synthesis. oup.com In other species, such as poplar, specific MYB regulators like MYB134 and MYB115 have been identified for their role in activating PA biosynthetic genes. oup.comoup.com Transcriptional repressors, such as MYB182 in poplar, also contribute to the fine-tuning of PA accumulation by down-regulating the expression of relevant structural and regulatory genes. oup.com

Beyond transcriptional control, post-transcriptional mechanisms are increasingly recognized for their influence on PA biosynthesis. MicroRNAs (miRNAs) have been identified as key players in this regulation, targeting mRNAs of transcription factors and enzymes involved in the pathway. For example, miR858 family members have been shown to target TT2-type MYBs, which are positive regulators of PA biosynthesis, in various plant species. This miRNA-mediated regulation adds another layer of complexity to the control of PA accumulation.

Furthermore, external factors and signaling molecules, including plant hormones, can modulate PA biosynthesis. Studies have demonstrated that methyl jasmonate treatment can induce PA accumulation, potentially by influencing the interaction between JAZ proteins and the MBW transcription factor complex that regulates PA biosynthesis. The precise mechanisms by which various plant hormones affect PA synthesis are an active area of research. The spatial and temporal patterns of gene expression for both structural enzymes and regulatory factors are critical determinants of where and when PAs are synthesized and accumulated within plant tissues. nih.gov

Role of MYB Transcription Factors

MYB transcription factors, particularly those belonging to the R2R3-MYB family, are key regulators of this compound biosynthesis. encyclopedia.pubnih.govmdpi.comoup.comoup.com Specific MYB proteins, such as TRANSPARENT TESTA 2 (TT2) in Arabidopsis and MtPAR in Medicago truncatula, have been identified as crucial activators of structural genes involved in PA synthesis. mdpi.compnas.org These MYB factors interact with other transcription factors to form regulatory complexes that bind to the promoters of biosynthetic genes, thereby controlling their expression levels. oup.comoup.com The specificity of MYB factors often determines which branch of the flavonoid pathway is activated, with certain MYBs primarily regulating PAs while others regulate anthocyanins. oup.com

Role of bHLH Proteins

Basic helix-loop-helix (bHLH) proteins are essential cofactors in the transcriptional regulation of this compound biosynthesis. encyclopedia.pubnih.govmdpi.comoup.comoup.com They interact with MYB transcription factors and WD40 repeat proteins to form the multiprotein MYB-bHLH-WD40 (MBW) complexes. encyclopedia.pubmdpi.comoup.comoup.commdpi.com These complexes are critical for the activation of structural genes in the PA pathway. mdpi.comoup.comoup.com TRANSPARENT TESTA 8 (TT8) in Arabidopsis is a well-characterized bHLH protein involved in PA biosynthesis, interacting with TT2 and TTG1. mdpi.comoup.comoup.com bHLH proteins often have broader roles in plant development and can participate in different MBW complexes regulating various pathways, including anthocyanin synthesis and epidermal cell fate. oup.com

Environmental and Phytohormonal Influences on Biosynthesis

This compound biosynthesis is significantly influenced by environmental factors and phytohormonal signals. encyclopedia.pubnih.govresearchgate.net Environmental stresses such as low temperature, drought, wounding, and UV radiation can affect the accumulation of PAs, often leading to increased levels that enhance plant tolerance to these challenges. encyclopedia.pubmdpi.comnih.govresearchgate.net For example, studies in grape berries have shown that low temperatures can increase PA content, while high temperatures inhibit the expression of key biosynthetic genes like ANR and LAR. researchgate.net Plant hormones also play a role in responding to environmental and developmental cues, acting as key factors involved in regulating PA biosynthesis. encyclopedia.pubnih.govresearchgate.net

Crosstalk with Central Metabolism Pathways (e.g., lipid biosynthesis)

There is evidence suggesting crosstalk between flavonoid biosynthesis pathways, including PA synthesis, and central metabolism pathways like lipid biosynthesis. nih.gov Studies in Arabidopsis tt8 mutants, which are deficient in a bHLH protein involved in flavonoid synthesis, have shown enhanced accumulation of fatty acids in seeds. nih.gov Transcript analysis in these mutants indicated that TT8 might function as a repressor of genes required for lipid biosynthesis. nih.gov Similar observations in other plant species like Brassica napus and tobacco where TT8-like genes were disrupted further support the notion of crosstalk between flavonoid and lipid biosynthesis pathways. nih.gov This suggests a complex regulatory mechanism that may help maintain homeostasis between these different metabolic processes. nih.gov

Intracellular Transport and Deposition Mechanisms of this compound Precursors and Polymers

Following their synthesis, this compound precursors and polymers undergo intracellular transport and deposition, primarily accumulating in the vacuole. oup.commdpi.comnih.govmdpi.com While the enzymes involved in the early steps of flavonoid biosynthesis are often located on the endoplasmic reticulum membranes or in the cytoplasm, the final accumulation site for PAs is the vacuole. mdpi.comnih.govmdpi.com The exact mechanisms governing the transport of PA precursors, such as flavan-3-ols and flavan-3,4-diols, from their synthesis site to the vacuole are still under investigation. mdpi.comnih.govmdpi.com Current research suggests the involvement of specific transport factors and potentially vesicle-mediated transport. nih.govmdpi.comresearchgate.net

Identification of Transport Factors

Several transport factors have been implicated in the intracellular movement and deposition of this compound precursors and related flavonoids. In Arabidopsis, the TRANSPARENT TESTA 12 (TT12) protein, a member of the MATE (Multidrug and Toxic Compound Extrusion) transporter family, has been identified as a vacuolar flavonoid/H+-antiporter located on the tonoplast. oup.commdpi.comnih.govmdpi.com Studies on tt12 mutants revealed a disruption in PA accumulation in seed coats and reduced levels of flavan-3-ols and PAs in vacuoles. mdpi.com This suggests that TT12 is involved in sequestering glycosides of specific this compound precursors into the vacuole, utilizing a proton gradient generated by P-ATPases. nih.govmdpi.comresearchgate.net Additionally, glutathione (B108866) S-transferase-like proteins (ligandins) are thought to protect anthocyanins and potentially PA precursors during their transport to the vacuole. nih.govmdpi.comresearchgate.net While ABCC transporters have been linked to anthocyanin transport, MATE transporters appear to play a more significant role in the sequestration of glycosides of specific PA precursors. nih.govmdpi.com

Subcellular Localization of Biosynthetic Enzymes and Products

Understanding the subcellular localization of the enzymes and intermediates involved in PA biosynthesis is crucial for elucidating the complete pathway. Generally, enzymes in the early flavonoid pathway are often found associated with the endoplasmic reticulum (ER) membranes or in the cytoplasm. mdpi.com However, PAs are known to accumulate primarily in the vacuole. mdpi.comnih.gov This necessitates the intracellular transport of PA precursors, such as flavan-3-ols and flavan-3,4-diols, from their synthesis sites to the vacuole for storage and potentially polymerization. mdpi.comnih.gov

Studies have investigated the localization of key enzymes in the PA pathway. For instance, Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR), which are involved in the formation of flavan-3-ols like (+)-catechin and (-)-epicatechin respectively, have been shown to be localized in the cytosol in transfected tobacco leaves. oup.com Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), plays a role in both anthocyanin and PA biosynthesis and is expressed in tissues accumulating PAs, such as the Medicago truncatula seed coat. oup.com

The transport of PA precursors into the vacuole is facilitated by specific transporter proteins. For example, in Arabidopsis thaliana, the Multidrug and Toxic Compound Extrusion (MATE) transporter TT12 is involved in the transport of epicatechin glycosides and anthocyanins into the vacuole. nih.gov The precise mechanism by which PA oligomers and polymers are transported or assembled within the vacuole is still being investigated. nih.gov Some research suggests that PA precursors may be loaded into the ER membrane system or derived vesicles, which then transport the compounds to the central vacuole. nih.gov The acidic environment of the vacuole may also play a role in facilitating the condensation of PA units. nih.gov

The involvement of other proteins, such as Glutathione S-Transferase (GST) TT19, has also been implicated in the transport and accumulation of PAs. nih.govoup.com In Arabidopsistt19 mutants, PAs are found in small vesicle structures near small vacuoles, suggesting a role for TT19 in directing PA precursors or intermediates to the vacuole. oup.com

Polymerization and Condensation Mechanisms

The final step in PA biosynthesis involves the polymerization of flavan-3-ol units to form oligomers and polymers. The exact mechanism of this polymerization in vivo is not yet fully understood and has been a subject of ongoing debate. mdpi.commdpi.comnih.gov

Historically, there has been a debate regarding whether PA polymerization is primarily catalyzed by enzymes or occurs through non-enzymatic condensation reactions. mdpi.comnih.gov While some enzymes, such as laccases (e.g., TT10 in Arabidopsis), were initially proposed to be involved in PA polymerization, their role in the initial polymerization of natural PAs with specific linkages is debated. nih.govoup.com TT10 appears to be more involved in the oxidation of preformed PAs, potentially in the cell wall, and may contribute to cross-linking with other cell wall components. nih.govoup.com

Current research strongly supports a non-enzymatic mechanism for the core polymerization process in vivo, driven by the chemical reactivity of the precursor units. oup.comnih.gov This model is based on the acid-catalyzed condensation of flavan-3-ol units. In this proposed mechanism, a carbocation intermediate, typically derived from a flavan-3,4-diol (like leucocyanidin) or other reactive species, acts as an electrophile and attacks the nucleophilic C6 or C8 position of a flavan-3-ol starter unit or a growing PA chain. oup.comnih.gov

In vitro studies have demonstrated that flavan-3-ols and flavan-3,4-diols can condense under acidic conditions to form PA-like oligomers. mdpi.comresearchgate.net The facile assembly of PAs through such a non-enzymatic mechanism may necessitate the spatial and temporal separation of precursor units within the plant cell to prevent premature or uncontrolled polymerization, which could be toxic to the cell. oup.com

Despite the strong evidence for a non-enzymatic condensation mechanism, the precise details of how flavanol units are assembled into PAs in vivo remain unclear. mdpi.commdpi.comresearchgate.net It is proposed that the polymerization involves the sequential addition of "extension units" (carbocations derived from flavan-3,4-diols or other reactive intermediates) to a "starter unit," which is typically a flavan-3-ol monomer or a pre-existing oligomer. oup.com

The biosynthesis of starter and extension units may occur in different locations or at different times within the cell. oup.com For instance, it has been hypothesized that starter unit formation might involve soluble enzymes, while extension unit formation could be associated with membrane-bound complexes. oup.com This separation could help regulate the polymerization process. oup.com

Recent research has also suggested the involvement of novel intermediates in the polymerization process. For example, ascorbate (B8700270) conjugates of (+)-catechin have been identified and proposed to function as alternative "starter units" or sources of extension units in Arabidopsis and grape. nih.gov These findings suggest that PA oligomerization may not solely proceed through the sequential addition of single extension units. nih.gov

The final deposition of PAs, often as insoluble accretions within the vacuole, further highlights the complexity of the in vivo assembly process. oup.com While the non-enzymatic condensation model provides a strong framework, the cellular machinery and precise mechanisms that control the size, structure, and deposition of PA polymers in living plant cells are still subjects of ongoing investigation. oup.comnih.gov

| Biosynthetic Enzyme/Protein | Proposed Subcellular Localization | Role in PA Biosynthesis |

| LAR (Leucoanthocyanidin Reductase) | Cytosol | Synthesis of (+)-catechin (starter unit) |

| ANR (Anthocyanidin Reductase) | Cytosol | Synthesis of (-)-epicatechin (starter unit) |

| ANS/LDOX (Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase) | Cytosol, expressed in PA-accumulating tissues | Involved in the formation of leucocyanidins (precursors to extension units) |

| TT12 (MATE transporter) | Vacuolar membrane (Tonoplast) | Transport of epicatechin glycosides and anthocyanins into the vacuole |

| TT19 (Glutathione S-Transferase) | Cytosol, associated with vesicles | Involved in transport/channeling of PA precursors/intermediates |

| TT10 (Laccase) | Cell wall, potentially in vesicles | Oxidation of preformed PAs, cross-linking |

Note: This table summarizes proposed localizations and roles based on current research, and some aspects are still under investigation. mdpi.comnih.govoup.comoup.comresearchgate.net

Plant Sources and Compositional Research

Characterization of Proanthocyanidin (B93508) Profiles in Specific Plant Matrices Research has extensively characterized the this compound profiles in various plant matrices, revealing distinct compositions in different sources.

Grapes (Seed, Skin, Pulp) Grapes (Vitis vinifera) are a significant source of proanthocyanidins (B150500), particularly in their seeds and skins.wikipedia.orgwikipedia.orgoeno-one.euresearchgate.netGrape seed extracts are known to contain a high proportion of oligomeric proanthocyanidins (OPCs), which are typically dimers, trimers, and tetramers.nih.govmedicaljournalssweden.seGrape seed proanthocyanidins tend to have a higher proportion of galloylated units compared to skin proanthocyanidins.researchgate.netresearchgate.netThe average degree of polymerization (mDP) is generally higher in skin proanthocyanidins (around 30) than in seed proanthocyanidins (around 10).nih.govresearchgate.netPulp generally contains lower amounts of proanthocyanidins, primarily B1 and B2.nih.govThe total this compound content in grape seeds and skins varies depending on the grape variety.oeno-one.euresearchgate.net

Here is a table summarizing the general distribution of proanthocyanidins in grape tissues:

| Tissue | Primary this compound Types | Typical Degree of Polymerization (mDP) | Notes |

| Seed | Oligomeric (dimers, trimers, tetramers), higher galloylation | ~10 | Significant source of OPCs. nih.govmedicaljournalssweden.se |

| Skin | Polymeric, lower galloylation | ~30 | Contributes significantly to red wine tannins. researchgate.net |

| Pulp | Primarily B1 and B2 | Lower than seed/skin | Contains relatively lower concentrations. nih.gov |

Cranberries Cranberries (Vaccinium macrocarpon) are notable for containing A-type proanthocyanidins, which are less common than the B-type.mdpi.comresearchgate.netfrontiersin.orgnih.govThese A-type proanthocyanidins, particularly procyanidin (B600670) A2, have been a focus of research.usda.govCranberry proanthocyanidins are primarily A-type (epi)catechin oligomers with a degree of polymerization ranging from 2 to 8.researchgate.netThe total this compound content in cranberries can vary significantly among cultivars.researchgate.netmdpi.commdpi.comFor example, studies have shown variations in total this compound levels among cultivars like 'Howes', 'Mullica Queen', 'Early Black', and 'Ben Lear'.researchgate.netThe ripeness stage of cranberries also influences the this compound content, with levels potentially decreasing during maturation.mdpi.com

Here is a table showing examples of this compound content in different cranberry cultivars:

| Cranberry Cultivar | Total this compound Content (g/kg dried fruit) | Citation |

| Howes | 76-92 | researchgate.net |

| Mullica Queen | 48-82 | researchgate.net |

| Early Black | 48-82 | researchgate.net |

| Ben Lear | 18-92 (significantly lower than others) | researchgate.net |

| Kalnciema Agrā | 2.775-3.389 (mg/g) | mdpi.com |

| Kalnciema Tumšā | 2.775-3.389 (mg/g) | mdpi.com |

| Searles | 2.775-3.389 (mg/g) | mdpi.com |

| Kalnciema Ražīgā | 2.775-3.389 (mg/g) | mdpi.com |

| Howes (Lithuania, Aug 12) | 8.87 ± 0.57 (mg EE/g EE) | mdpi.com |

| Baifay (Lithuania, Oct 8) | 2.28 ± 0.22 (mg EE/g EE) | mdpi.com |

Berries (e.g., Blueberries, Chokeberries, Bilberries) Various berries are rich sources of proanthocyanidins, contributing to their overall phenolic content.wikipedia.orgacs.orgresearchgate.netresearchgate.net

Blueberries (Vaccinium spp.) : Cultivated blueberries contain proanthocyanidins, with polymeric procyanidins (DP > 10) accounting for a significant portion (26-47%) of the total procyanidin amount. researchgate.net Dimers represent a smaller percentage (2-10%). researchgate.net Blueberry proanthocyanidins primarily consist of B-type procyanidins. researchgate.net The average degree of polymerization in cultivated blueberries can be higher than in bilberries. mdpi.comluke.fi

Chokeberries (Aronia melanocarpa) : Chokeberries are noted for having high contents of proanthocyanidins. researchgate.netacs.org

Bilberries (Vaccinium myrtillus) : Wild bilberries contain proanthocyanidins and are a good dietary source of these compounds. researchgate.netluke.finih.gov Bilberries contain both A- and B-type proanthocyanidins, with procyanidin subunits being more common than prodelphinidin subunits. acs.org Bilberry proanthocyanidins feature epicatechin as the main terminal unit. mdpi.com Studies have shown that bilberries can contain higher levels of proanthocyanidins compared to cultivated blueberries, although the average degree of polymerization might be lower in bilberries. mdpi.comluke.fi The composition of proanthocyanidins in bilberry tissues can change during fruit development. acs.org

Here is a table comparing this compound content and characteristics in bilberries and cultivated blueberries:

| Berry Type | Total this compound Content (g/kg DW) | Primary this compound Types | Main Terminal Unit | Average Degree of Polymerization (mDP) | Citation |

| Wild Bilberry | 14 ± 1.4 | A- and B-type procyanidins and prodelphinidins (procyanidins more common) | Epicatechin | 14 ± 2 | acs.orgmdpi.comluke.fi |

| Cultivated Blueberry | 11 ± 5.0 | Primarily B-type procyanidins | Not specified in source | 33 ± 16 | researchgate.netmdpi.comluke.fi |

Other Notable Sources (e.g., Apples, Peanuts, Tea, Sorghum)

Beyond commonly known sources like grapes and cranberries, several other plants contribute significantly to dietary this compound intake. Apples, peanuts, tea, and sorghum are notable examples, each possessing distinct this compound profiles.

Apples are a major source of dietary polyphenolics, with proanthocyanidins being the largest polyphenolic class nih.govcambridge.org. Studies have shown that procyanidins are the most abundant polyphenols in dessert apples, found in both the skin and flesh researchgate.net. The structure of procyanidins in dessert apples appears largely homogeneous, with (-)-epicatechin (B1671481) constituting over 95% of the flavan-3-ol (B1228485) units researchgate.net. The average degrees of polymerization in these apple procyanidins typically range from 5 to 7 researchgate.net. Apples can contain significantly higher amounts of proanthocyanidins per serving compared to some other sources, with notable amounts found in varieties like Red Delicious and Granny Smith wikipedia.org.

Peanut skins, often considered an agricultural by-product, are rich in proanthocyanidins, particularly A-type proanthocyanidins researchgate.netvt.eduresearchgate.net. These are mainly present as dimers and trimers, although polymeric species with a degree of polymerization up to 12 have been identified researchgate.netresearchgate.net. Research indicates that A-type procyanidins are particularly abundant in peanut skin, predominantly consisting of (+)-catechin and (-)-epicatechin monomers researchgate.netresearchgate.net. Specific A-type dimers and trimers have been identified in peanut skins researchgate.net.

Tea (Camellia sinensis), including green and black tea, is another source of proanthocyanidins wikipedia.org. Proanthocyanidins in tea are typically oligomers of catechin (B1668976) and epicatechin wikipedia.org. Procyanidin B1, a this compound composed of (-)-epicatechin and (+)-catechin units, has been reported in Camellia sinensis nih.gov.

Sorghum (Sorghum bicolor L.), a significant cereal crop, contains tannins, including proanthocyanidins, which contribute to its bioactivity tandfonline.com. Sorghum grains with different applications have varying phenolic profiles, including differences in this compound content mdpi.com. Studies have shown a strong correlation between total this compound content and antioxidant activities in sorghum grains mdpi.comnih.gov. Brewing sorghum varieties, such as Hongyingzi (S-1), have demonstrated high levels of total proanthocyanidins mdpi.comnih.gov. Sorghum vulgare seeds contain a this compound polymer primarily composed of 2,3-cis procyanidin units capes.gov.br.

Research on Intra-species and Inter-cultivar Variation in this compound Content and Structure

Significant variation in this compound content and structure exists not only between different plant species but also within the same species and among different cultivars. This variability is influenced by genetic factors, environmental conditions, and developmental stages of the plant acs.orgau.dkresearchgate.net.

Studies on temperate forage species, including various cultivars, have highlighted large inter- and intra-species variability in polyphenol and tannin concentrations, including proanthocyanidins acs.orgau.dkresearchgate.net. This research indicates significant variation in structural features such as the mean degree of polymerization and prodelphinidin percentage among different species and cultivars acs.orgau.dk. For example, in sainfoin (Onobrychis viciifolia), large variability was observed in PA concentrations, the share of prodelphinidins, and the mean degree of polymerization among and within accessions acs.org.

Research on cranberry (Vaccinium macrocarpon) cultivars has also shown variation in total this compound content and composition researchgate.net. While isolated proanthocyanidins from different cultivars showed similar oligomer profiles, primarily A-type (epi)catechin oligomers, the total this compound content varied significantly researchgate.net. For instance, the 'Howes' cultivar exhibited higher total this compound levels compared to others like 'Ben Lear' researchgate.net. Genetic factors influencing flavonoid synthesis are suggested to contribute to these variations researchgate.net.

In apples, the phenolic composition, including proanthocyanidins, can vary between cultivars and growing regions nih.gov. Studies analyzing different apple cultivars have shown variations in the amounts of catechin, epicatechin, and procyanidin B2 nih.gov. The 'Royal Gala' cultivar, for example, showed higher proportions of these compounds compared to 'Hetlina' and 'Devonshire Quarrenden' in one study nih.gov.

Variations in this compound content have also been observed in soybean (Glycine max) landraces with different seed coat colors cabidigitallibrary.org. Studies have found significant differences in this compound content among these landraces, with black seed coat cultivars generally showing higher levels cabidigitallibrary.org.

Seasonal variation can also impact this compound content within a species. Research on rabbiteye blueberry leaves, for instance, observed significant seasonal variation in polyphenol and this compound content nih.gov.

The qualitative characteristics of proanthocyanidins, such as subunit type and polymer chain length, are important determinants of their biological activity, and research suggests that genetics strongly control their composition researchgate.net.

Interactive Data Tables:

Here are some interactive data tables based on the research findings:

| Source (Apples) | Primary this compound Type | Constituent Monomers | Average Degree of Polymerization | Key Findings |

| Dessert Apples | Procyanidins | (-)-Epicatechin (>95%) | 5-7 | Most abundant polyphenol class in skin and flesh. researchgate.net |

| Various Cultivars | Procyanidins (including B2) | Catechin, Epicatechin | Not specified in source | Content varies by cultivar and growing region. nih.gov |

| Source (Peanuts) | Primary this compound Type | Constituent Monomers | Degree of Polymerization | Key Findings |

| Peanut Skins | A-type Proanthocyanidins | (+)-Catechin, (-)-Epicatechin | Dimers, Trimers, up to 12 | Particularly abundant in peanut skins. researchgate.netresearchgate.net |

| Source (Sorghum) | Primary this compound Type | Constituent Monomers | Degree of Polymerization | Key Findings |

| Sorghum vulgare seeds | Procyanidin Polymer | 2,3-cis procyanidin units | ~2500 | Polymer structure noted. capes.gov.br |

| Various Grains | Proanthocyanidins | Not specified in source | Not specified in source | Content varies by variety and correlates with antioxidant activity. mdpi.comnih.gov |

| Plant Species/Cultivar | Type of Variation Studied | Key Findings on this compound Variation |

| Temperate Forage Species (various) | Inter- and Intra-species/cultivar | Large variability in concentration and structural features (mDP, prodelphinidin %). acs.orgau.dkresearchgate.net |

| Cranberry (Vaccinium macrocarpon) cultivars | Intra-cultivar | Variation in total content; similar oligomer profiles (A-type (epi)catechin). researchgate.net |

| Sainfoin (Onobrychis viciifolia) accessions | Intra-accession | Large variability in concentration, prodelphinidin share, and mDP. acs.org |

| Apple (Malus × domestica) cultivars | Intra-cultivar | Variation in specific procyanidins (catechin, epicatechin, procyanidin B2). nih.gov |

| Soybean (Glycine max) landraces | Intra-landrace (by seed coat color) | Significant differences in content; higher in black seed coats. cabidigitallibrary.org |

| Rabbiteye Blueberry (Vaccinium virgatum) leaves | Seasonal | Significant seasonal variation in content. nih.gov |

Advanced Extraction and Purification Methodologies for Research

Solvent-Based Extraction Techniques

Conventional solvent extraction remains a fundamental approach for obtaining proanthocyanidins (B150500). The efficiency of this method is heavily dependent on the choice of solvent and the fine-tuning of various process parameters.

The selection of an appropriate solvent system is paramount for the efficient extraction of proanthocyanidins. The polarity of the solvent must be matched to the polarity of the target proanthocyanidins. Common solvents include ethanol (B145695), methanol (B129727), acetone (B3395972), and water, often used in aqueous mixtures to modulate polarity.

Research has shown that aqueous organic solvents are generally more effective than their pure counterparts. For instance, a 60% ethanol concentration was found to be optimal for extracting proanthocyanidins from raspberry. tandfonline.com Similarly, in a study on grape pomace, 60% hydromethanolic mixtures proved effective. mdpi.com For the extraction from brewer's spent grains, an 80/20 acetone/water (v/v) mixture yielded the highest content of proanthocyanidins. nih.gov The use of aqueous ethanol is often favored due to its low cost and toxicity. mdpi.com

The addition of acid to the solvent system can enhance extraction efficiency by improving the stability of proanthocyanidins, which are more stable in acidic conditions compared to alkaline environments. mdpi.commdpi.com For example, the addition of 1% formic acid to a 60% hydromethanolic mixture was identified as the optimal condition for procyanidin (B600670) extraction from several medicinal plants. mdpi.com However, the use of acidic acetone requires careful control of pH and temperature to prevent the conversion of proanthocyanidins. mdpi.com

Table 1: Optimization of Solvent Systems for Proanthocyanidin (B93508) Extraction

| Plant Source | Optimal Solvent System | Key Findings | Reference |

|---|---|---|---|

| Raspberry | 60% Ethanol | The highest yield of proanthocyanidins was achieved with this concentration. | tandfonline.com |

| Grape Pomace | 60% Methanol with 1% Formic Acid | This acidified mixture was determined as the best for procyanidin extraction. | mdpi.com |

| Brewer's Spent Grains | 80/20 Acetone/Water (v/v) | Resulted in the highest this compound content. | nih.gov |

| Cinnamomum camphora Leaves | 75% Ethanol | Optimal for ultrasonic-assisted extraction of this compound-rich extracts. | mdpi.com |

| Perilla Seed Hull | 62% Ethanol | Determined as the optimal concentration for ultrasonic-assisted extraction. | scielo.br |

The efficiency of this compound extraction is significantly influenced by pH, temperature, and the duration of the extraction process. These parameters must be carefully optimized to maximize yield while preventing the degradation of the target compounds.

pH: Proanthocyanidins exhibit greater stability in acidic environments. mdpi.commdpi.com Research on jujube showed that the highest yield of proanthocyanidins was obtained at a pH of 5. mdpi.com Similarly, a study on the extraction from Dioscorea alata identified an optimal pH of 4.5. mdpi.comnih.gov In contrast, alkaline conditions can negatively impact this compound content. A study on Pinus radiata bark demonstrated that when the pH of the extract exceeded 7, the this compound content and antioxidant activity were significantly reduced. ncsu.edu

Temperature: Higher temperatures can enhance extraction efficiency by increasing solvent diffusivity and the solubility of proanthocyanidins. However, excessively high temperatures can lead to their degradation. researchgate.net The optimal temperature can vary depending on the plant material and extraction method. For instance, in the microwave-assisted extraction from grape seeds, a temperature of 170°C was found to be optimal, agriwastevalue.eu while for ultrasonic-assisted extraction from peanut hulls, a lower temperature of 35°C was used. mdpi.comnih.gov A study on Kushui rose flowers found an optimal ultrasonic irradiation temperature of 60°C. spkx.net.cn

Duration: The extraction duration needs to be sufficient to allow for the complete diffusion of proanthocyanidins from the plant matrix into the solvent. However, prolonged extraction times can lead to the degradation of these compounds. mdpi.com For example, in the ultrasonic-assisted extraction from jujube, the yield began to decrease when the ultrasound time exceeded 30 minutes. mdpi.com In microwave-assisted extraction from grape pomace, the process was completed in a significantly reduced time of 3.56 minutes. mdpi.com

Table 2: Influence of pH, Temperature, and Duration on this compound Extraction

| Parameter | Plant Source | Optimal Condition | Key Findings | Reference |

|---|---|---|---|---|

| pH | Jujube | 5 | The highest yield was obtained in this acidic environment. | mdpi.com |

| Dioscorea alata | 4.5 | Optimal for enzyme-assisted extraction. | mdpi.comnih.gov | |

| Pinus radiata Bark | < 7 | PA content and antioxidant activity were reduced at pH > 7. | ncsu.edu | |

| Temperature | Grape Seeds (MAE) | 170°C | Optimized condition for maximizing monomeric catechins and PACs. | agriwastevalue.eu |

| Kushui Rose Flowers (UAE) | 60°C | Optimal temperature for maximizing this compound yield. | spkx.net.cn | |

| Raspberry (UAE) | 44°C | Optimized ultrasonic extraction temperature. | tandfonline.com | |

| Duration | Jujube (UAE) | 30 min | Yield decreased with longer sonication times due to degradation. | mdpi.com |

| Grape Pomace (MAE) | 3.56 min | Drastic reduction in extraction time compared to conventional methods. | mdpi.com | |

| Grape Seeds (MAE) | 55 min | Optimized duration for maximizing catechin (B1668976) and this compound recovery. | agriwastevalue.eu |

Optimization of Solvent Systems (e.g., Methanol, Ethanol, Acetone, Water, Acidified Mixtures)

Emerging and Assisted Extraction Methodologies

To overcome the limitations of conventional solvent extraction, such as long extraction times and high solvent consumption, several emerging and assisted extraction methodologies have been developed. These techniques utilize external energy sources to enhance the extraction process.

Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents, including proanthocyanidins. mdpi.com This method offers several advantages, including reduced extraction time, lower solvent consumption, and increased extraction efficiency. mdpi.comencyclopedia.pub

Research has demonstrated the effectiveness of UAE for extracting proanthocyanidins from various sources. For instance, UAE of proanthocyanidins from perilla seed hull was optimized with a liquid-to-solid ratio of 15:1, 62% ethanol, an extraction time of 29 minutes, and a temperature of 53°C. scielo.br In another study, the UAE process for Cinnamomum camphora leaves was optimized with 75% ethanol, a liquid-to-solid ratio of 24 mL/g, an ultrasonic time of 39 minutes, and an ultrasonic power of 540 W, resulting in a higher yield compared to traditional methods. mdpi.com

Table 3: Research Findings on Ultrasonic-Assisted Extraction (UAE) of Proanthocyanidins

| Plant Source | Optimal UAE Conditions | This compound Yield | Key Findings | Reference |

|---|---|---|---|---|

| Perilla Seed Hull | 62% ethanol, 15:1 liquid-to-solid ratio, 29 min, 53°C | 2.185 mg/g | UAE is an efficient and green process for this source. | scielo.br |

| Cinnamomum camphora Leaves | 75% ethanol, 24 mL/g liquid-to-solid ratio, 39 min, 540 W | 77.46 ± 2.07 mg/g | UAE was more efficient than heat reflux and soaking extraction. | mdpi.com |

| Kushui Rose Flowers | 60% ethanol, 1:20 solid-to-solvent ratio, 17 min, 59°C | 96.94 mg/g | UAE was found to be an efficient method for this source. | spkx.net.cn |

| Peanut Hulls | 60% ethanol, 1:45 solid-to-liquid ratio, 15 min sonication, 35°C | 9.07% | UAE significantly reduced extraction time compared to single-solvent methods. | mdpi.comnih.gov |

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix. The direct interaction of microwaves with polar molecules within the plant cells leads to a rapid increase in temperature and internal pressure, causing the cell walls to rupture and release their contents. mdpi.com This technique significantly reduces extraction time and solvent volume. agriwastevalue.eumdpi.com

MAE has been successfully applied to extract proanthocyanidins from various plant materials. For example, the extraction of proanthocyanidins from purple cabbage was optimized using a microwave power of 260 W for 54 seconds with a liquid-to-solid ratio of 43 and 57% ethanol. scientific.net In a study on grape seeds, MAE at 170°C for 55 minutes using 94% ethanol yielded 5.5-fold more proanthocyanidins compared to conventional extraction. agriwastevalue.eu Furthermore, combining MAE with eutectic solvents has been explored for extracting proanthocyanidins from grape pomace, achieving a high yield in just 3.56 minutes. mdpi.com

Table 4: Research Findings on Microwave-Assisted Extraction (MAE) of Proanthocyanidins

| Plant Source | Optimal MAE Conditions | This compound Yield/Content | Key Findings | Reference |

|---|---|---|---|---|

| Purple Cabbage | 260 W power, 54 s time, 43:1 liquid-solid ratio, 57% ethanol | Not specified | Optimized conditions for MAE were established. | scientific.net |

| Grape Seeds | 94% ethanol, 170°C, 55 min | 56.4 mg CE/g DW | MAE yielded 5.5-fold more PACs than conventional methods. | agriwastevalue.eu |

| Grape Pomace | Choline chloride:lactic acid solvent, 3.56 min | 135 mgPAC/gGP | MAE drastically reduced extraction time. | mdpi.com |

| Cinnamomum camphora Leaves | 77% ethanol, 1:20 solid-to-liquid ratio, 18 min, 530 W | 81.56 ± 2.03 mg/g | Optimal conditions were obtained through response surface optimization. | mdpi.com |

Enzyme-assisted extraction (EAE) is a green and efficient technique that utilizes specific enzymes, such as cellulases, pectinases, and xylanases, to hydrolyze the plant cell wall components. nih.govscielo.br This enzymatic degradation facilitates the release of proanthocyanidins that are bound to the cell wall matrix, thereby increasing the extraction yield. scielo.brscielo.br EAE is performed under mild conditions of temperature and pH, which helps to preserve the integrity of the extracted compounds. scielo.br

The combination of different enzymes can have a synergistic effect. For instance, a mixture of cellulase (B1617823) and pectinase (B1165727) was used to extract proanthocyanidins from Dioscorea alata, with optimal conditions being a pH of 4.5, a temperature of 45°C, and a duration of 73 minutes. mdpi.comnih.gov Similarly, the use of cellulase, xylanase, and pectinase in combination with ball-milling significantly improved the yield of proanthocyanidins from Chinese quince fruits, achieving a yield 2.51 times higher than conventional solvent extraction. scielo.br The use of enzymes can also be combined with other techniques, such as ultrasound, to further enhance extraction efficiency. mdpi.comresearchgate.net

Table 5: Research Findings on Enzyme-Assisted Extraction of Proanthocyanidins | Plant Source | Enzyme(s) Used | Optimal EAE Conditions | this compound Yield/Content | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Dioscorea alata | Cellulase and Pectinase | pH 4.5, 45°C, 73 min | 93.06 mg/g | Response surface optimization was used to determine optimal conditions. | mdpi.comnih.gov | | Chinese Quince Fruits | Cellulase, Xylanase, and Pectinase | Not specified | 7.72% | Ball-milling assisted multi-enzyme hydrolysis was most effective. | scielo.br | | Lotus Seedpods | Pectinase and Cellulase (1:1) | pH 6, 55°C, 60 min | 4.36% | Orthogonal experiments revealed optimal conditions. | mdpi.com | | Grape Seeds | Cellulase | 8 U/g enzyme, 50°C, 40 min (with ultrasound) | Not specified | An ultrasonic-assisted enzyme method achieved high extraction efficiency. | researchgate.net |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly technique used to extract proanthocyanidins from various plant materials. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, a state where it exhibits properties of both a liquid and a gas. researchgate.netsevenpublicacoes.com.br This unique state allows for efficient penetration into the solid matrix, similar to a gas, while maintaining the dissolving power of a liquid. mdpi.com

The primary advantage of SFE lies in its selectivity and the ability to manipulate the solvent properties. By altering the pressure and temperature, the density and solvating power of the supercritical fluid can be precisely controlled. mdpi.comresearchgate.net This allows for the targeted extraction of specific compounds, such as proanthocyanidins, while leaving others behind. For instance, increasing the pressure generally enhances the extraction yield of proanthocyanidins. researchgate.net

However, supercritical CO2 is non-polar and thus has limited efficiency in extracting polar molecules like proanthocyanidins. researchgate.net To overcome this, a polar co-solvent, or modifier, such as ethanol or methanol, is often added to the supercritical CO2. researchgate.netresearchgate.netoup.com The addition of a co-solvent significantly improves the extraction efficiency of these polar compounds. researchgate.net Research has shown that the percentage of the co-solvent is a critical parameter influencing the extraction. researchgate.netakdeniz.edu.tr Different proanthocyanidins may require different optimal conditions for extraction due to variations in their polarity. researchgate.net For example, a study on grape seed extraction found that gallic acid, epigallocatechin, and epigallocatechin gallate were maximally extracted at 300 bar, 50°C, and with 20% ethanol, while catechin and epicatechin required 300 bar, 30°C, and 20% ethanol. researchgate.netakdeniz.edu.tr

SFE offers several benefits over traditional solvent extraction methods. It is a "green" technology as it uses non-toxic and non-flammable CO2, which can be easily removed from the final product by simple depressurization, leaving no solvent residue. researchgate.netsemanticscholar.org The process is also conducted at relatively low temperatures, which helps to prevent the thermal degradation of heat-sensitive compounds like proanthocyanidins. mdpi.comsemanticscholar.org Despite its advantages, the high cost of the necessary equipment can be a barrier to its widespread industrial application. researchgate.net

Table 1: Research Findings on Supercritical Fluid Extraction of Proanthocyanidins from Grape Seeds

| Parameter | Condition | Extracted Proanthocyanidins | Reference |

| Pressure | 300 bar | Gallic acid, Epigallocatechin, Epigallocatechin gallate, Catechin, Epicatechin | researchgate.netakdeniz.edu.tr |

| Temperature | 50°C | Gallic acid, Epigallocatechin, Epigallocatechin gallate | researchgate.netakdeniz.edu.tr |

| Temperature | 30°C | Catechin, Epicatechin | researchgate.netakdeniz.edu.tr |

| Co-solvent (Ethanol) | 20% | Gallic acid, Epigallocatechin, Epigallocatechin gallate, Catechin, Epicatechin | researchgate.netakdeniz.edu.tr |

| Pressure | 250 bar | Epicatechin gallate | researchgate.netakdeniz.edu.tr |

| Temperature | 30°C | Epicatechin gallate | researchgate.netakdeniz.edu.tr |

| Co-solvent (Ethanol) | 15% | Epicatechin gallate | researchgate.netakdeniz.edu.tr |

| Pressure | 80 bar | Highest total polyphenol concentration | unityfvg.itcapes.gov.br |

| CO2 Flow Rate | 6 kg/h | Highest total polyphenol concentration | unityfvg.itcapes.gov.br |

| Co-solvent | 20% (w/w) | Highest total polyphenol concentration | unityfvg.itcapes.gov.br |

Advanced Purification Strategies

Following extraction, crude this compound extracts contain a mixture of compounds with varying degrees of polymerization, as well as other phytochemicals. Advanced purification strategies are essential to isolate proanthocyanidins and to fractionate them for detailed research.

Column chromatography is a fundamental technique for the purification of proanthocyanidins. The choice of the stationary phase (the resin or gel in the column) is critical for achieving effective separation. researchgate.net

Sephadex LH-20: This is a popular choice for this compound purification and is a derivative of Sephadex G-25, modified to be compatible with organic solvents. maxapress.commaxapress.com It operates on the principles of size-exclusion chromatography, separating molecules based on their size. longdom.org The stationary phase consists of porous, cross-linked dextran (B179266) beads. longdom.org Larger this compound polymers are excluded from the pores and elute first, while smaller oligomers penetrate the pores to varying degrees and have longer retention times. longdom.org This allows for the fractionation of proanthocyanidins based on their degree of polymerization. maxapress.com The choice of the mobile phase, often a mixture of solvents like methanol and water, is crucial for achieving good separation. longdom.org Sephadex LH-20 is widely used to separate proanthocyanidins with different degrees of polymerization and to separate them from other small phytochemicals. maxapress.com

Toyopearl: Toyopearl resins are based on a rigid methacrylic polymer, offering high mechanical and chemical stability. tosohbioscience.com These hydrophilic resins are suitable for size-exclusion chromatography of biomolecules like proteins and can also be used for this compound separation. kinesis-australia.com.aumz-at.de Similar to Sephadex LH-20, Toyopearl separates molecules based on their size as they pass through the porous resin structure. kinesis-australia.com.au A study on green tea catechins utilized a Toyopearl HW-40S column to successfully separate this compound fractions from catechin monomers. pan.olsztyn.pl Another study demonstrated the use of Toyopearl gel chromatography to separate pyranoanthocyanins based on their anthocyanin moieties. nih.gov

Polyamide: Polyamide resin is another effective stationary phase for this compound purification. It is particularly useful for separating oligomeric pyranoanthocyanins from other wine flavonoids and polymerized pigments. nih.govmdpi.com The separation mechanism involves the formation of hydrogen bonds between the phenolic hydroxyl groups of the proanthocyanidins and the amide groups of the polyamide resin. However, in some cases, the strong adsorption can make desorption difficult and potentially alter the structure of the proanthocyanidins. researchgate.net Research on green tea proanthocyanidins employed polyamide column chromatography as a clean-up step, with elution achieved using different solvent mixtures. pan.olsztyn.plresearchgate.net

Table 2: Comparison of Column Chromatography Techniques for this compound Purification

| Technique | Stationary Phase | Principle of Separation | Common Eluents | Key Applications | References |

| Sephadex LH-20 | Cross-linked dextran | Size-Exclusion | Methanol, Ethanol, Acetone, Water mixtures | Fractionation by degree of polymerization, removal of small phenolics | maxapress.commaxapress.comlongdom.org |

| Toyopearl | Hydroxylated polymethacrylic polymer | Size-Exclusion | Ethanol, Acetone-water mixtures | Separation of proanthocyanidins from catechins and other flavonoids | pan.olsztyn.plnih.govnih.gov |

| Polyamide | Polyamide resin | Adsorption (Hydrogen Bonding) | Methanol, Acetic acid in methanol, N,N-dimethylformamide | Purification of oligomeric proanthocyanidins, clean-up of extracts | pan.olsztyn.plnih.govresearchgate.netresearchgate.net |

Macroporous adsorption resins are synthetic polymers with a porous structure and a large surface area, which gives them a high capacity for adsorbing organic molecules. maxapress.commdpi.com These resins are widely used for the purification of proanthocyanidins from crude extracts due to their high efficiency, low cost, and ease of regeneration. maxapress.comncsu.edu

The adsorption process is based on interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions between the this compound molecules and the resin surface. maxapress.commdpi.com The selection of the appropriate resin is crucial, as their properties, such as polarity, surface area, and pore size, significantly influence the adsorption and desorption characteristics. mdpi.com For instance, non-polar or weakly polar resins are often used to adsorb proanthocyanidins from aqueous solutions. researchgate.net

The purification process typically involves four steps:

Loading: The crude extract solution is passed through the column packed with the macroporous resin, and the proanthocyanidins are adsorbed onto the resin.

Washing: The column is washed with water or a low-concentration organic solvent to remove impurities like sugars, salts, and small polar molecules. mdpi.com

Elution: The adsorbed proanthocyanidins are then desorbed from the resin using a suitable organic solvent, such as ethanol or acetone, often mixed with water.

Regeneration: The resin can be regenerated for reuse by washing it with an appropriate solvent to remove any remaining compounds. ncsu.edu

Studies have shown that macroporous resins like AB-8 can achieve high purity levels for proanthocyanidins, with one study reporting a purity of up to 94%. maxapress.com In another study, the this compound content from jujube was increased 11-fold after purification with AB-8 macroporous resin. mdpi.comresearcher.life

Table 3: Research Findings on Macroporous Resin Adsorption for this compound Purification

| Resin Type | Source Material | Key Findings | Reference |

| AB-8 | Grape Seeds | Achieved purity of up to 94%; more suitable for purification than Sephadex LH-20 in this study. | maxapress.com |

| AB-8 | Jujube | Increased this compound content by 11 times. | mdpi.comresearcher.life |

| AB-8 and D101 | Red Sorghum Seed | AB-8 showed higher adsorption capacity (34.65 mg/g) and recovery (79.64%) than D101. | researchgate.net |

| HPD-500 | Various Plant Materials | Used to remove proteins and polysaccharides before eluting proanthocyanidins with 80% ethanol. | mdpi.com |

The biological properties of proanthocyanidins are often dependent on their degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) units in the polymer chain. Therefore, fractionating proanthocyanidins based on their DP is crucial for structure-activity relationship studies. acs.org

Several methods have been developed for this purpose. One common approach involves sequential liquid-liquid extraction or solid-phase extraction using different solvents with varying polarities. acs.orgscispace.com For example, a method was developed to separate grape seed proanthocyanidins into monomers, oligomers, and polymers using a C18 Sep-Pak cartridge and eluting with different organic solvents. scispace.com Ethyl acetate (B1210297) is often used to extract oligomeric proanthocyanidins, while methanol is used for the more polar polymeric fraction. acs.org

Another technique involves precipitation. Proanthocyanidins can be precipitated from a solution by adding a less polar solvent. By successively adding increasing amounts of a solvent like chloroform (B151607) to a methanol solution of proanthocyanidins, fractions with decreasing degrees of polymerization can be obtained. acs.org A method for fractionating grape proanthocyanidins involved depositing them onto an inert glass powder column and then sequentially dissolving them with increasing proportions of methanol in a solvent mixture. nih.gov This allowed for the separation of proanthocyanidins with mean DPs ranging from 4.7 to 73.8. nih.gov

These fractionation methods provide researchers with this compound fractions of different sizes, which can then be analyzed by techniques like HPLC after thiolysis to determine their mean degree of polymerization (mDP) and composition. acs.orgnih.gov

Table 4: Methods for Fractionation of Proanthocyanidins by Degree of Polymerization

| Method | Principle | Key Steps | Outcome | References |

| Solid-Phase Extraction (C18) | Differential solubility | Elution with ethyl acetate for monomers and oligomers, followed by methanol for polymers. | Separation into monomeric, oligomeric, and polymeric fractions. | scispace.com |

| Liquid-Liquid Extraction & Precipitation | Differential solubility | Dissolving in methanol and successively precipitating with increasing amounts of chloroform. | Fractions with decreasing degrees of polymerization. | acs.org |

| Inert Support Chromatography | Sequential dissolution | Deposition on glass powder and elution with increasing proportions of methanol. | Fractions with increasingly higher mean degrees of polymerization. | nih.gov |

Advanced Analytical Techniques for Proanthocyanidin Characterization and Quantification

High-Resolution Chromatographic Separations

Chromatography serves as the primary method for resolving mixtures of proanthocyanidins (B150500) based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with various detection modes

HPLC is a well-established technique for the analysis of proanthocyanidins, offering flexibility through the choice of stationary phase and detector. While UV detection is commonly used, its specificity for proanthocyanidins can be limited due to overlapping UV absorption profiles with other phenolic compounds. acs.org

Reverse-Phase HPLC (RP-HPLC) for Oligomeric Proanthocyanidins and Isomers

RP-HPLC is widely applied for the separation and analysis of monomeric and oligomeric proanthocyanidins. C18 columns are frequently utilized for the separation and identification of monomers and dimers in food matrices such as grape juice and red wine. acs.org This technique has also been successfully employed for the analysis of oligomers up to tetramers in various plant products, including apples. acs.org Despite its utility for lower molecular weight proanthocyanidins, RP-HPLC often struggles to achieve adequate separation of oligomers exceeding tetramers due to the complexity introduced by numerous isomers and resulting peak overlap. scienceopen.com However, coupling RP-HPLC with mass spectrometry can mitigate these separation challenges by providing mass information for co-eluting compounds, extending the analysis to include oligomers up to hexamers. scienceopen.com

RP-HPLC separates compounds primarily based on their hydrophobicity. For proanthocyanidin (B93508) oligomers, separation is influenced by both the degree of polymerization and individual structural characteristics, although the elution order may not always strictly correlate with molecular size. scienceopen.com

Normal-Phase HPLC (NP-HPLC) for Polymeric Proanthocyanidins

NP-HPLC is particularly effective for separating this compound oligomers and polymers based on their degree of polymerization. acs.orgacs.org This method employs polar stationary phases, such as silica (B1680970) or diol columns, and less polar mobile phases. acs.orgscienceopen.com The separation mechanism in NP-HPLC is largely driven by hydrogen bonding interactions between the hydroxyl groups of the proanthocyanidins and the polar stationary phase, leading to longer retention times for larger oligomers with more interaction sites. scienceopen.com NP-HPLC has been successfully applied to separate distinct oligomeric series up to heptamers in samples like apple juice, and for the analysis of proanthocyanidins from sources such as grapes, litchi pericarp, cider apple, and cocoa. acs.org NP-HPLC is capable of separating oligomers up to decamers based on their DP, and with optimized gradient conditions, even high molecular weight polymers (DP > 10) can be analyzed as a collective group. acs.org Studies on Diol-NP-HPLC have indicated that the separation of procyanidins is governed by a precipitation/redissolution mechanism in the aprotic/protic solvent system, while monomers are separated by a classic adsorption/partition mechanism. csic.esnih.gov

NP-HPLC is recognized as a high-resolution technique capable of separating oligomeric proanthocyanidins in a single run. csic.es It has been employed for the quantitative determination of oligomeric and polymeric proanthocyanidins in cranberry products, with the use of relative response factors improving quantification accuracy. usda.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents an evolution of HPLC, offering enhanced speed, resolution, and sensitivity by utilizing smaller particle size stationary phases and higher operating pressures. It is increasingly applied in this compound analysis, often coupled with mass spectrometry, to leverage its improved performance. nih.govmdpi.com UHPLC facilitates rapid chromatographic separation of various this compound oligomers. acs.org Despite its advantages, UHPLC may still encounter challenges in resolving the complex mixtures of higher oligomers due to the increasing number of possible isomers with higher DP, leading to overlapping peaks. nih.gov Ultrahigh-resolution UHPLC-MS/MS has been effectively used to analyze the detailed this compound composition of plant extracts, enabling the characterization of native structures and the study of structural modifications, such as those induced by alkaline oxidation. mdpi.com

Two-Dimensional Liquid Chromatography (LC × LC)

Two-dimensional liquid chromatography (LC × LC) is a powerful separation technique that employs two distinct chromatographic dimensions with orthogonal separation mechanisms. This approach significantly increases peak capacity and resolution, making it highly suitable for the analysis of complex this compound mixtures. nih.govchromatographyonline.com LC × LC can effectively resolve the heterogeneity present in biological samples by combining different separation principles. chromatographyonline.com In the context of this compound analysis, LC × LC methods often couple hydrophilic interaction liquid chromatography (HILIC) in the first dimension, which separates based on polarity and size, with reversed-phase liquid chromatography (RP-LC) in the second dimension, which separates based on hydrophobicity. nih.govmdpi.comresearchgate.net This HILIC × RP-LC combination provides enhanced resolving power and has been successfully applied to identify proanthocyanidins in complex matrices like wine and grape seeds, allowing for the detection of compounds that would co-elute in one-dimensional separations. mdpi.comresearchgate.net LC × LC coupled with mass spectrometry has been utilized to separate and identify numerous components, including proanthocyanidins, in complex extracts such as those from grape pomace, demonstrating the separation of over 70 different analytes and the tentative identification of 38 distinct structures. chromatographyonline.comchromatographyonline.com

Mass Spectrometry (MS) Approaches